N,N-diethyl-3-fluoro-2-iodobenzamide
Description
N,N-Diethyl-3-fluoro-2-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with fluorine at position 3, iodine at position 2, and diethylamino groups on the amide nitrogen. These compounds are often explored for their tumor-targeting properties, particularly in melanoma imaging and therapy, due to iodine’s suitability for radiolabeling (e.g., with iodine-123 or iodine-125) .
Properties
IUPAC Name |
N,N-diethyl-3-fluoro-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)8-6-5-7-9(12)10(8)13/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEDDCMTHGFXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-fluoro-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-2-iodobenzoic acid and diethylamine.
Amidation Reaction: The key step involves the amidation of 3-fluoro-2-iodobenzoic acid with diethylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-fluoro-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzamide ring can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and carbon atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the iodine atom.
Oxidation and Reduction: Products vary depending on the specific reaction, including oxidized or reduced derivatives of the original compound.
Hydrolysis: The major products are 3-fluoro-2-iodobenzoic acid and diethylamine.
Scientific Research Applications
N,N-diethyl-3-fluoro-2-iodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-fluoro-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Receptors: It may interact with cellular receptors, leading to changes in signal transduction pathways.
Modulating Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N,N-diethyl-3-fluoro-2-iodobenzamide can be contextualized by comparing it to structurally related benzamide derivatives. Below is a detailed analysis of key analogs:
Structural and Functional Analogues
Notes:
- *Molecular weight for BZA estimated from empirical formula (C₁₃H₁₈IN₂O).
- Key structural determinants of activity include halogen placement (e.g., iodine for radiolabeling) and electron-withdrawing groups (e.g., fluorine, cyano) for stability.
Pharmacokinetic and Biodistribution Profiles
- BZA (N-(2-Diethylaminoethyl)-4-iodobenzamide): Demonstrated high tumor uptake (6.5% ID/g in murine B16 melanoma) and favorable tumor-to-background ratios (tumor/blood = 37:1 at 24 hours) due to optimal lipophilicity and receptor affinity .
- This compound (hypothetical) : The addition of fluorine at C3 may enhance metabolic stability compared to BZA, while the diethylamide group could improve solubility. However, steric hindrance from the bulky iodine at C2 might reduce binding efficiency.
Key Research Findings and Trends
Halogen Positioning : Iodine at the ortho position (C2) may sterically hinder binding to melanin receptors compared to para-substituted analogs like BZA .
Electron-Withdrawing Groups: Fluorine and cyano substituents improve metabolic stability and reduce off-target interactions but may compromise membrane permeability .
Clinical Relevance: BZA’s success in melanoma imaging underscores the importance of balancing lipophilicity and receptor affinity, a consideration critical for optimizing this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
